
Benzaldehyde, 2,2'-iminobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-AZANEDIYLDIBENZALDEHYDE is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties It is a derivative of benzaldehyde, characterized by the presence of an azanediyl group linking two benzaldehyde moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2’-AZANEDIYLDIBENZALDEHYDE can be synthesized through the ozonation of carbamazepine, a pharmaceutical compound. The ozonation process involves the reaction of carbamazepine with ozone, leading to the formation of several transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The reaction conditions typically involve the use of liquid chromatography coupled to ion trap mass spectrometry and high-resolution mass spectrometry to monitor the formation and transformation of the products .
Industrial Production Methods: While specific industrial production methods for 2,2’-AZANEDIYLDIBENZALDEHYDE are not well-documented, the ozonation process used in laboratory settings could potentially be scaled up for industrial applications. This would involve optimizing the reaction conditions to ensure efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-AZANEDIYLDIBENZALDEHYDE undergoes various chemical reactions, including oxidation and substitution reactions. The ozonation process itself is an example of an oxidation reaction, where ozone acts as the oxidizing agent .
Common Reagents and Conditions: The primary reagent used in the synthesis of 2,2’-AZANEDIYLDIBENZALDEHYDE is ozone. The reaction conditions typically involve a controlled environment with specific temperature and pressure settings to ensure the efficient formation of the desired products .
Major Products Formed: The major products formed from the ozonation of carbamazepine include 1-(2-benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD), along with 2,2’-AZANEDIYLDIBENZALDEHYDE .
Applications De Recherche Scientifique
2,2’-AZANEDIYLDIBENZALDEHYDE has several scientific research applications, particularly in the fields of environmental science and organic chemistry. It is studied for its role in the transformation and degradation of pharmaceutical compounds in wastewater treatment processes . The compound’s stability and reactivity make it a valuable subject for research on advanced oxidation treatment methods, such as ozonation, which are used to remove recalcitrant pharmaceuticals from wastewater .
Mécanisme D'action
The mechanism of action of 2,2’-AZANEDIYLDIBENZALDEHYDE primarily involves its role as an intermediate in the ozonation of carbamazepine. During this process, ozone reacts with carbamazepine to form various transformation products, including 2,2’-AZANEDIYLDIBENZALDEHYDE . The molecular targets and pathways involved in this reaction include the oxidation of the azepine group in carbamazepine, leading to the formation of the azanediyl linkage between two benzaldehyde moieties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 2,2’-AZANEDIYLDIBENZALDEHYDE include other transformation products of carbamazepine, such as 1-(2-benzaldehyde)-4-hydro-(1H,3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H,3H)-quinazoline-2,4-dione (BQD) .
Uniqueness: What sets 2,2’-AZANEDIYLDIBENZALDEHYDE apart from these similar compounds is its unique structure, featuring an azanediyl group linking two benzaldehyde moieties. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for research in advanced oxidation processes and environmental science .
Propriétés
Numéro CAS |
49579-63-7 |
|---|---|
Formule moléculaire |
C14H11NO2 |
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
2-(2-formylanilino)benzaldehyde |
InChI |
InChI=1S/C14H11NO2/c16-9-11-5-1-3-7-13(11)15-14-8-4-2-6-12(14)10-17/h1-10,15H |
Clé InChI |
LWHFAPRJWXQCGV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=O)NC2=CC=CC=C2C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


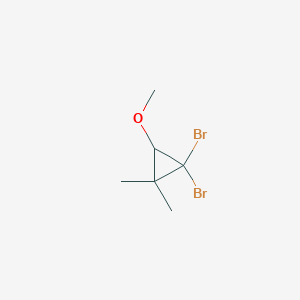
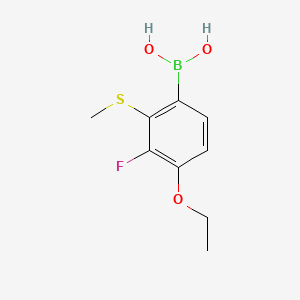


![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

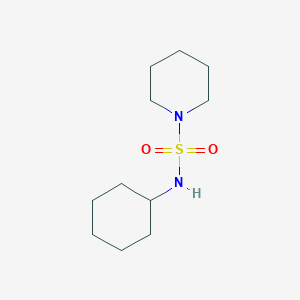

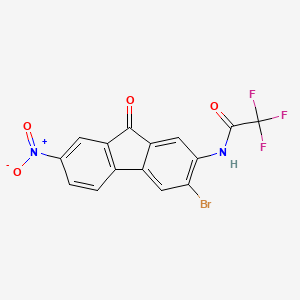
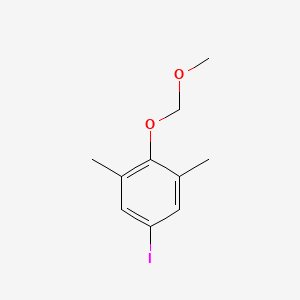
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)


